

The Synthetic Cannabinoid Cumyl-CH-MEGACLONE: A Technical Guide

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Compound of Interest

Compound Name: Cumyl-CH-megaclone

Cat. No.: B8256759

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic cannabinoid **Cumyl-CH-MEGACLONE**, a potent gamma-carboline derivative that has emerged on the new psychoactive substances (NPS) market. This document consolidates key chemical identifiers, pharmacological data, metabolic pathways, and detailed experimental protocols relevant to its study.

Chemical and Pharmacological Profile

Cumyl-CH-MEGACLONE, first identified in Hungary in December 2018, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a γ -carboline-1-one core.^[1] Its chemical and pharmacological properties are summarized below.

Compound Identification

Identifier	Value
CAS Number	2813950-07-9[2][3][4]
IUPAC Name	5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one[1]
Alternate IUPAC Name	2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclohexylmethyl)-1H-pyrido[4,3-b]indol-1-one[3]
Molecular Formula	C ₂₇ H ₃₀ N ₂ O[2]
Molar Mass	398.550 g·mol ⁻¹ [3]

Pharmacological Data at the Human Cannabinoid Receptor 1 (hCB1)

Cumyl-CH-MEGACLONE is a potent agonist at the hCB1 receptor, exhibiting high binding affinity and efficacy.[1]

Parameter	Value	Comparison
Binding Affinity (K _i)	1.01 nM	2.5-fold higher than JWH-018[1]
Potency (EC ₅₀)	1.22 nM	-
Efficacy (E _{max})	143.4%	1.13-fold higher than JWH-018[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize **Cumyl-CH-MEGACLONE**.

Competitive Ligand Binding Assay

This assay determines the binding affinity of **Cumyl-CH-MEGACLONE** to the hCB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (K_i) of **Cumyl-CH-MEGACLONE** at the hCB1 receptor.

Materials:

- hCB1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells)
- Radioligand (e.g., [^3H]CP-55,940)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 1 mM CaCl_2 , 0.2% BSA, pH 7.4)
- Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
- Non-labeled competitor for non-specific binding (e.g., WIN 55,212-2)
- 96-well filter plates (e.g., GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Cumyl-CH-MEGACLONE** in binding buffer.
- In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor), and competition binding (radioligand, membranes, and varying concentrations of **Cumyl-CH-MEGACLONE**).
- Add the hCB1 receptor-expressing cell membranes to each well.
- Add the radioligand at a concentration close to its K_d value.
- Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

- Terminate the reaction by rapid vacuum filtration through the filter plate.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add scintillation cocktail.
- Quantify the radioactivity in each well using a scintillation counter.

Data Analysis: The K_i value is calculated from the IC_{50} value (the concentration of **Cumyl-CH-MEGACLONE** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Receptor Activation Assay

This assay measures the functional potency and efficacy of **Cumyl-CH-MEGACLONE** as an agonist at the hCB1 receptor. A common method involves measuring the modulation of cyclic AMP (cAMP) levels.

Objective: To determine the EC_{50} and E_{max} of **Cumyl-CH-MEGACLONE** at the hCB1 receptor.

Materials:

- hCB1 receptor-expressing cells (e.g., CHO-K1)
- Assay medium (e.g., DMEM/F12 with 0.1% BSA)
- Forskolin (to stimulate adenylyl cyclase)
- Reference agonist (e.g., JWH-018)
- cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

- Culture the hCB1-expressing cells in 96-well plates.
- On the day of the assay, replace the culture medium with assay medium.

- Prepare serial dilutions of **Cumyl-CH-MEGACLONE** and the reference agonist in assay medium.
- Add the different concentrations of the test compounds to the cells.
- Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

Data Analysis: The EC₅₀ value is determined by plotting the cAMP levels against the log concentration of **Cumyl-CH-MEGACLONE** and fitting the data to a sigmoidal dose-response curve. The E_{max} is the maximum response observed and is often expressed as a percentage of the response of a reference full agonist.

Metabolite Identification using LC-QTOF-MS

This method is used to identify the phase I metabolites of **Cumyl-CH-MEGACLONE** in biological samples.

Objective: To identify the major phase I metabolites of **Cumyl-CH-MEGACLONE**.

Materials:

- Biological matrix (e.g., human liver microsomes, urine samples)
- Cofactors for metabolism (e.g., NADPH regenerating system for in vitro assays)
- β -glucuronidase (for urine sample preparation)
- Solvents for extraction (e.g., acetonitrile, formic acid)
- Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)

Procedure:

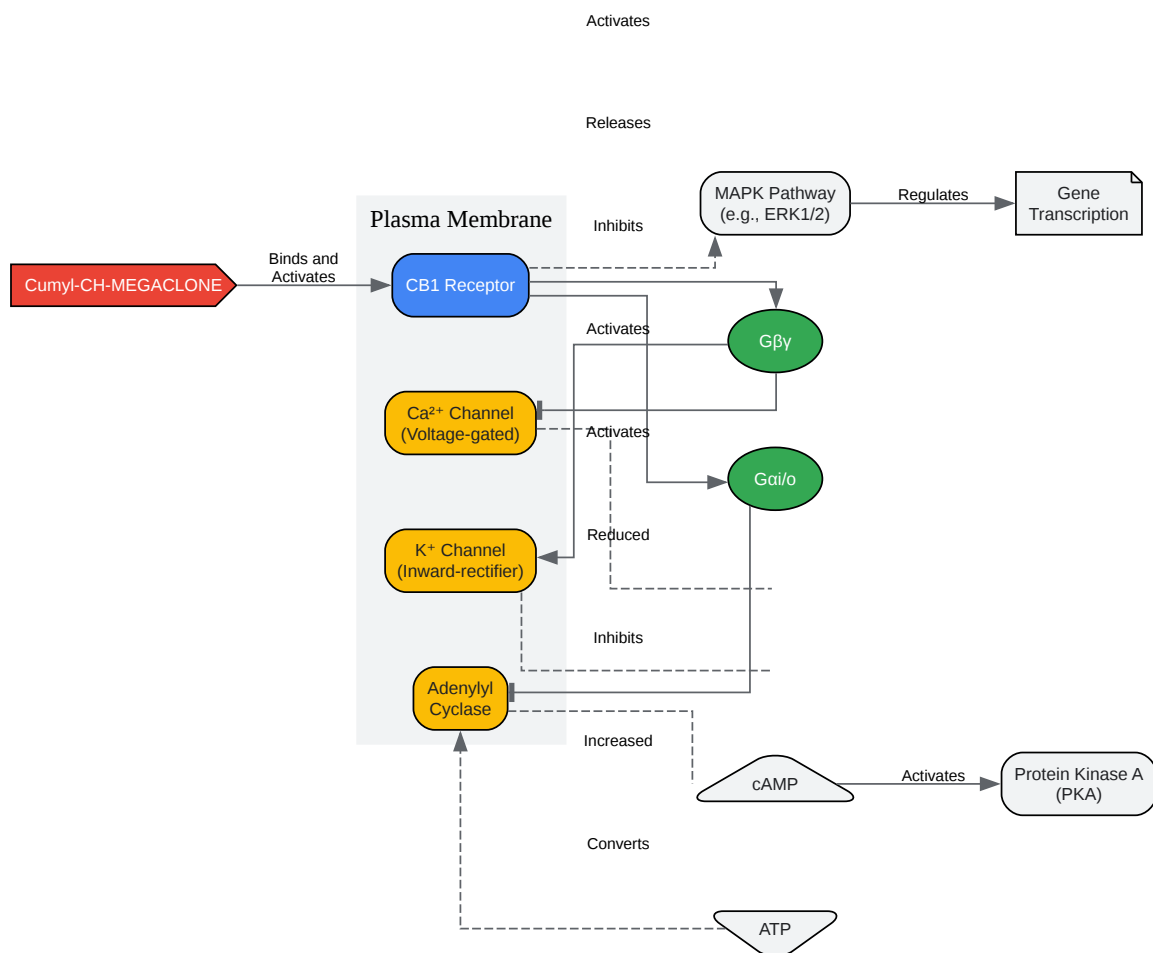
- In vitro metabolism: Incubate **Cumyl-CH-MEGACLONE** with human liver microsomes in the presence of an NADPH regenerating system.

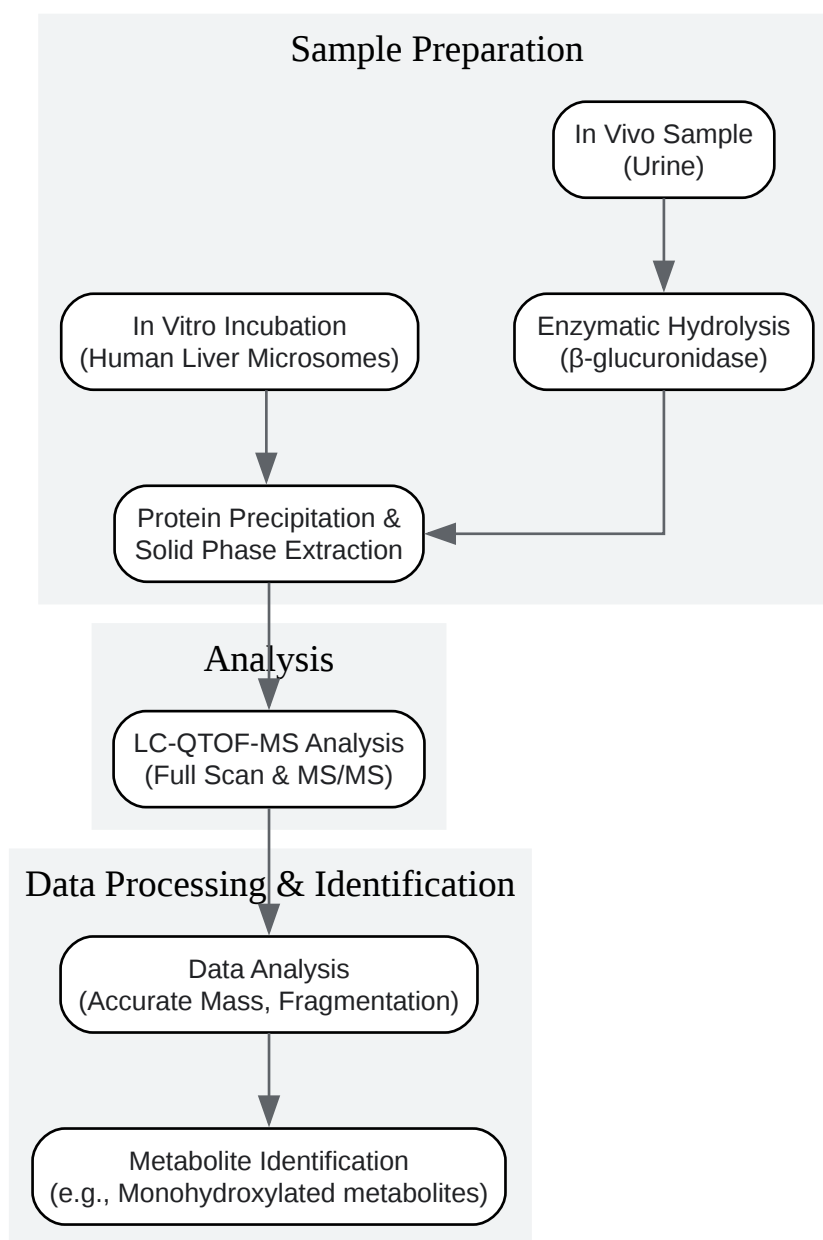
- **Sample preparation (urine):** Treat urine samples with β -glucuronidase to cleave glucuronide conjugates, followed by protein precipitation with a solvent like acetonitrile.
- **LC Separation:** Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid, to separate the metabolites.
- **MS Detection:** Analyze the eluent using a QTOF mass spectrometer in positive electrospray ionization mode. Acquire full-scan MS data and fragmentation data (MS/MS) for precursor ions of potential metabolites.
- **Data Analysis:** Identify metabolites by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of the parent compound and predicted metabolic transformations (e.g., hydroxylation, N-dealkylation).

Signaling Pathways and Workflows

CB1 Receptor Signaling Pathway

Cumyl-CH-MEGACLONE, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.





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References

- 1. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ -Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. indigobiosciences.com [indigobiosciences.com]
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